molecular formula C15H22ClN3 B12218807 N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride

Cat. No.: B12218807
M. Wt: 279.81 g/mol
InChI Key: NWUIAFPZFJTANB-UHFFFAOYSA-N
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Description

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride typically involves the reaction of 2-ethyl-4-methylpyrazole with benzyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-phenylethanamine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride

    Nucleophiles: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of alcohol dehydrogenase, preventing the metabolism of certain substrates and thereby exerting its effects . The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H22ClN3

Molecular Weight

279.81 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C15H21N3.ClH/c1-3-18-15(13(2)11-17-18)12-16-10-9-14-7-5-4-6-8-14;/h4-8,11,16H,3,9-10,12H2,1-2H3;1H

InChI Key

NWUIAFPZFJTANB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCCC2=CC=CC=C2.Cl

Origin of Product

United States

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